6-Allyloxyhexanoic acid
Overview
Description
6-Allyloxyhexanoic acid is a useful research compound. Its molecular formula is C9H16O3 and its molecular weight is 172.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Hydrophobic and Flexible Structural Element : 6-Aminohexanoic acid, a structurally related compound to 6-Allyloxyhexanoic acid, is significant in the synthesis of modified peptides and polyamide synthetic fibers like nylon. It's used as a linker in various biologically active structures (Markowska et al., 2021).
Biodegradable Polymer Building Block : 6-Hydroxyhexanoic acid (6HA), which is structurally similar, serves as a polymer building block for polycaprolactone, a biodegradable polymer. It can be synthesized from cyclohexane using biocatalytic processes (Bretschneider et al., 2021).
DNA Sequencing and Protecting Group : A derivative of 6-Aminohexanoic acid has been developed for protection of hydroxyl groups, applicable in DNA sequencing and as a sensitive detectable protecting group (Rasolonjatovo & Sarfati, 1998).
Synthesis of 6-Aminohexanoic Acid from Cyclohexane : A study explored a bioprocess for synthesizing 6-Aminohexanoic acid, a vital polymer building block for Nylon 6 production, from cyclohexane (Bretschneider et al., 2020).
Cross-Linking Reagents in Enzyme Immunoconjugates : 6-maleimidohexanoic acid active esters, which are structurally similar, are widely used in the preparation of enzyme immunoconjugates, demonstrating its significance in biochemical applications (Kida et al., 2007).
Antifibrinolytic Agent and Corneal Penetration : 6-Aminohexanoic acid, as an antifibrinolytic agent, shows potential in maintaining therapeutic levels in the anterior chamber via topical administration, indicating its medical applications (Campbell et al., 1976).
Synthesis of Spinels in Magnetic Materials : 6-Aminohexanoic acid has been used as an alternative fuel in the synthesis of spinel ferrites, significant in magnetic material research (Chavarriaga et al., 2020).
Production of Polyesters from Aromatic Substrates : Related to poly-3-hydroxyalkanoates, 6-Phenylhexanoic acid (6PHxA) has been studied for polyester production, indicating its role in advanced polymer research (Hazer et al., 1996).
Key Intermediate in Synthesis of Pharmaceuticals and Pheromones : Derivatives of 6-Aminohexanoic acid are used as key intermediates in the synthesis of drugs for weight loss and pheromones of certain species (Mineyeva, 2014).
Production of ω-Hydroxycarboxylic Acids from Cycloalkanes : Acidovorax mutants, including the Acidovorax sp. strain CHX100 Δ6HX, have been investigated for the conversion of cycloalkanes to ω-hydroxycarboxylic acids, a key precursor for biodegradable polyester polymers (Salamanca et al., 2020).
Properties
IUPAC Name |
6-prop-2-enoxyhexanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-2-7-12-8-5-3-4-6-9(10)11/h2H,1,3-8H2,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMYXVLCOJMNAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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